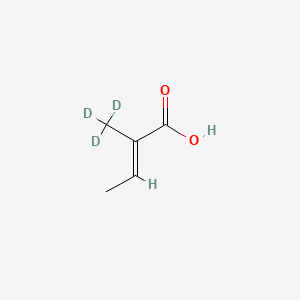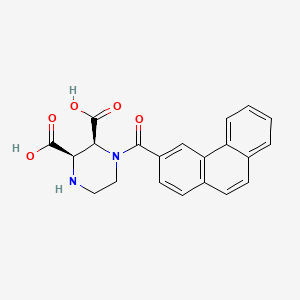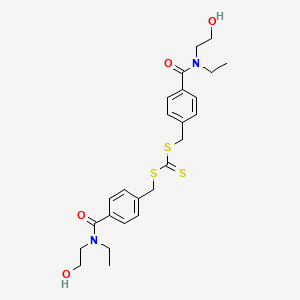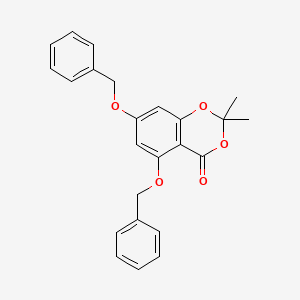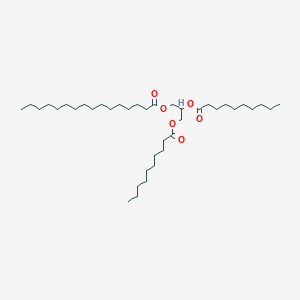
1,2-Didecanoyl-3-palmitoylglycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) is a complex organic compound with the molecular formula C31H58O6 It is an ester formed from the reaction of palmitic acid and decanoic acid with propane-1,2,3-triol (glycerol)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) typically involves esterification reactions. The process begins with the reaction of palmitic acid and decanoic acid with glycerol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of 3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of water formed during the esterification reaction. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid, decanoic acid, and glycerol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Palmitic acid, decanoic acid, and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
科学的研究の応用
3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals and as a carrier for active ingredients.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
作用機序
The mechanism of action of 3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases, releasing palmitic acid and decanoic acid, which can participate in various metabolic pathways.
類似化合物との比較
Similar Compounds
3-(Octanoyloxy)propane-1,2-diyl bis(decanoate): Similar structure but with octanoic acid instead of palmitic acid.
3-(Palmitoyloxy)propane-1,2-diyl bis(octadecanoate): Contains octadecanoic acid instead of decanoic acid.
Uniqueness
3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) is unique due to its specific combination of palmitic acid and decanoic acid, which imparts distinct physicochemical properties. This combination allows for specific interactions with biological membranes and enzymes, making it valuable for targeted applications in research and industry.
特性
分子式 |
C39H74O6 |
|---|---|
分子量 |
639.0 g/mol |
IUPAC名 |
2,3-di(decanoyloxy)propyl hexadecanoate |
InChI |
InChI=1S/C39H74O6/c1-4-7-10-13-16-17-18-19-20-21-24-26-29-32-38(41)44-35-36(45-39(42)33-30-27-23-15-12-9-6-3)34-43-37(40)31-28-25-22-14-11-8-5-2/h36H,4-35H2,1-3H3 |
InChIキー |
HZURJEUKAAVJQN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


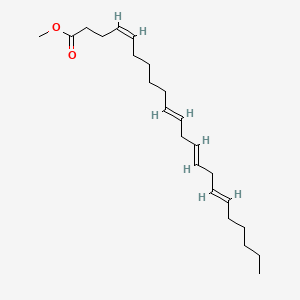
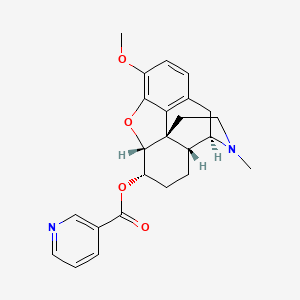

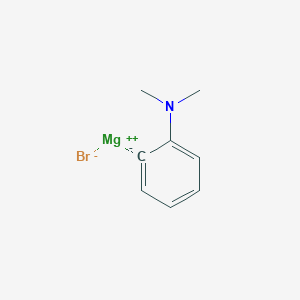
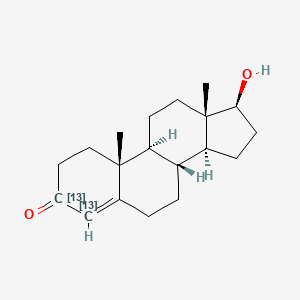
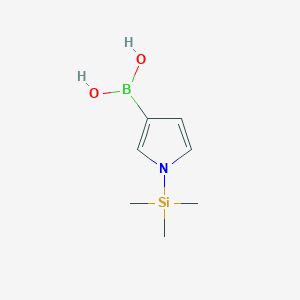
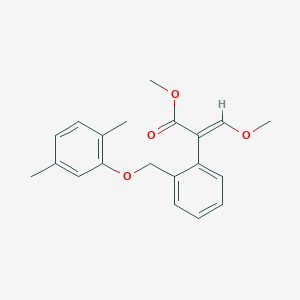
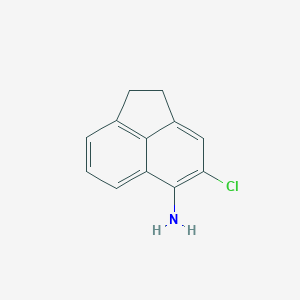
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
